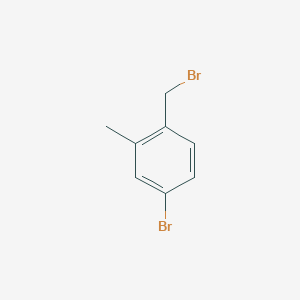

4-Bromo-1-(bromomethyl)-2-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBOULIORCZELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626572 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156001-49-9 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(bromomethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-1-(bromomethyl)-2-methylbenzene. This disubstituted toluene derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Chemical Properties

This compound, also known by its CAS number 156001-49-9, is a halogenated aromatic hydrocarbon.[1] Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group. This unique arrangement of functional groups imparts specific reactivity that is of interest in synthetic chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| CAS Number | 156001-49-9 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 280.0 ± 25.0 °C (Predicted) | |

| Density | 1.743 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Solid (Specific form may vary) | |

| Solubility | Data not readily available; expected to be soluble in common organic solvents. |

Synonyms:

-

4-Bromo-2-methylbenzyl bromide[1]

-

5-Bromo-2-(bromomethyl)toluene[2]

-

Benzene, 4-bromo-1-(bromomethyl)-2-methyl-[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the bromination of the corresponding alcohol, (4-bromo-2-methylphenyl)methanol.

Synthesis of this compound from (4-bromo-2-methylphenyl)methanol

A general and efficient laboratory-scale synthesis is outlined below.[2]

Reaction Scheme:

References

4-Bromo-1-(bromomethyl)-2-methylbenzene CAS number 156001-49-9

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted toluene derivative that serves as a key intermediate in organic synthesis. Its bifunctional nature, featuring both a bromomethyl group and a bromo substituent on the aromatic ring, makes it a versatile building block for the introduction of a 2-methyl-4-bromobenzyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 115777-08-3 |

| Molecular Formula | C8H8Br2 |

| Molecular Weight | 263.96 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58-62 °C |

| Boiling Point | 135-137 °C at 10 mmHg |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37 (d, J=8.2 Hz, 1H), 7.29 (s, 1H), 7.08 (d, J=8.2 Hz, 1H), 4.45 (s, 2H), 2.36 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.4, 136.2, 132.8, 130.8, 129.5, 121.3, 32.1, 19.0 |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the radical bromination of 4-bromo-1,2-dimethylbenzene.

Experimental Protocol: Radical Bromination of 4-Bromo-1,2-dimethylbenzene

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-1,2-dimethylbenzene (1.0 eq) in CCl₄, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to afford this compound as a white solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility primarily stems from its ability to act as an electrophile, allowing for the introduction of the 4-bromo-2-methylbenzyl group into molecules of interest.

Synthesis of Kinase Inhibitors

One notable application is in the synthesis of potent and selective kinase inhibitors. For instance, it has been used in the preparation of inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.

Caption: General scheme for the use in kinase inhibitor synthesis.

Role in Signaling Pathways

While this compound itself is not biologically active, the compounds synthesized from it often target specific signaling pathways. For example, BTK inhibitors modulate the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.

Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and reactive nature make it a valuable tool for medicinal chemists. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in the laboratory.

Spectroscopic Profile of 4-Bromo-1-(bromomethyl)-2-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. Due to the limited availability of directly measured spectroscopic data in public domains, this document presents predicted data for ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, alongside expected fragmentation patterns in mass spectrometry. Detailed, generalized experimental protocols for acquiring these spectra are provided to guide researchers in their laboratory work. Furthermore, a logical workflow for the structural elucidation of the target molecule using these spectroscopic techniques is visualized.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₈Br₂[1]

-

Molecular Weight: 263.96 g/mol [1]

-

CAS Number: 156001-49-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.2 | Multiplet | 3H | Aromatic protons (H-3, H-5, H-6) |

| ~ 4.5 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |

| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 140 | Aromatic C (quaternary, C-1) |

| ~ 135 - 137 | Aromatic C (quaternary, C-2) |

| ~ 132 - 134 | Aromatic CH (C-5 or C-6) |

| ~ 130 - 132 | Aromatic CH (C-3) |

| ~ 128 - 130 | Aromatic CH (C-6 or C-5) |

| ~ 121 - 123 | Aromatic C (quaternary, C-4) |

| ~ 32 - 34 | Bromomethyl C (-CH₂Br) |

| ~ 18 - 20 | Methyl C (-CH₃) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Medium | Aliphatic C-H stretch (methyl and bromomethyl) |

| 1600 - 1585 | Medium | Aromatic C=C ring stretch |

| 1500 - 1400 | Strong | Aromatic C=C ring stretch |

| 1210 - 1250 | Strong | C-H wag (-CH₂Br) |

| 800 - 900 | Strong | C-H out-of-plane bend (aromatic substitution) |

| 600 - 700 | Strong | C-Br stretch (aryl bromide) |

| 550 - 650 | Strong | C-Br stretch (benzyl bromide) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 262, 264, 266 | Molecular ion (M⁺) peak cluster, showing the characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). |

| 183, 185 | Loss of a bromine radical (•Br) from the molecular ion. The isotopic pattern for one bromine atom will be visible. |

| 91 | A common and often base peak for benzyl-containing compounds, corresponding to the tropylium ion (C₇H₇⁺), formed after the loss of both bromine atoms and rearrangement.[2][3] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or with a clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with moderate volatility, direct insertion probe with heating may be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS) or direct infusion.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule, which will induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, coupled with the detailed experimental protocols, serves as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the identification and characterization of this important chemical intermediate. The integrated workflow demonstrates how ¹H NMR, ¹³C NMR, IR, and mass spectrometry are synergistically employed for unambiguous structure determination.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-1-(bromomethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Bromo-1-(bromomethyl)-2-methylbenzene. Predictions are based on additive substituent effects and comparison with known data for similar structures, such as 4-bromotoluene, 2-methylbenzyl bromide, and other substituted xylenes. The standard solvent is assumed to be Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 7.35 | Doublet | 1H | J ≈ 8.2 Hz |

| H-6 | ~ 7.28 | Doublet of Doublets | 1H | J ≈ 8.2, 2.0 Hz |

| H-3 | ~ 7.15 | Doublet | 1H | J ≈ 2.0 Hz |

| -CH₂Br (Bromomethyl) | ~ 4.50 | Singlet | 2H | N/A |

| -CH₃ (Methyl) | ~ 2.35 | Singlet | 3H | N/A |

Note: The aromatic region presents a complex splitting pattern typical of a 1,2,4-trisubstituted benzene ring. The predicted chemical shifts can vary slightly based on solvent and concentration.

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Ar-CH₃) | ~ 139.5 |

| C-1 (Ar-CH₂Br) | ~ 137.0 |

| C-5 (Ar-H) | ~ 132.0 |

| C-3 (Ar-H) | ~ 131.5 |

| C-6 (Ar-H) | ~ 129.0 |

| C-4 (Ar-Br) | ~ 121.0 |

| -CH₂Br (Bromomethyl) | ~ 33.0 |

| -CH₃ (Methyl) | ~ 19.0 |

Note: Aromatic carbon shifts are highly sensitive to the combined electronic effects of all substituents.

Experimental Protocols for NMR Data Acquisition

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to solid organic compounds like this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The solvent should contain an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved, creating a homogenous solution.

-

Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Spectra are typically acquired at a standard probe temperature of 298 K (25 °C).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds, depending on the T1 relaxation times of the protons.

-

Number of Scans (ns): 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to ensure all carbon signals appear as singlets.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds is a common starting point.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

-

Referencing: The chemical shift (δ) scale is calibrated by setting the TMS signal to 0.00 ppm. For CDCl₃, the residual solvent peak can also be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integration and Peak Picking: For ¹H spectra, the relative area of each signal is integrated to determine the proton ratio. For both ¹H and ¹³C spectra, peaks are picked and their chemical shifts are reported.

Visualization of NMR Data Correlation

The following diagram illustrates the logical relationship between the different proton and carbon environments in the this compound molecule and their corresponding predicted signals in the NMR spectra.

Caption: Correlation between molecular structure and predicted NMR signals.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-(bromomethyl)-2-methylbenzene

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-1-(bromomethyl)-2-methylbenzene (C₈H₈Br₂), a compound of interest in synthetic chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its predicted fragmentation patterns, standardized experimental protocols, and key mass spectral data.

Introduction

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). This will result in a triplet of molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Fragmentation Pathway | Notes |

| 262/264/266 | [C₈H₈Br₂]⁺• | Molecular Ion (M⁺•) | Isotopic cluster due to two bromine atoms. |

| 183/185 | [C₈H₈Br]⁺ | Loss of •Br | Loss of one bromine radical from the molecular ion. |

| 170/172 | [C₇H₅Br]⁺ | Loss of •CH₃ and •Br | Subsequent loss of a methyl radical and a bromine radical. |

| 104 | [C₈H₈]⁺ | Loss of 2 •Br | Loss of both bromine radicals. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement and fragmentation of the aromatic ring. |

Predicted Fragmentation Pathway

The primary fragmentation of this compound under electron ionization (EI) is anticipated to involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule. The benzylic C-Br bond is particularly susceptible to cleavage.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A standard protocol for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS) is provided below.

4.1. Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or methanol.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).

4.2. Instrumentation and Analysis

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction. If using GC, a non-polar capillary column (e.g., DB-5ms) is suitable.

-

GC Oven Program (if applicable):

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Mass Range: Scan from m/z 50 to 400.

-

Data Acquisition: Acquire data in full scan mode to obtain a comprehensive mass spectrum.

Caption: General workflow for the mass spectrometric analysis.

Logical Relationship of Isotopic Peaks

The presence of two bromine atoms dictates a predictable relationship between the isotopic peaks of any bromine-containing fragment.

Caption: Logical relationship of isotopic peaks for a dibrominated fragment.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and isotopic distributions are critical for the unequivocal identification and structural elucidation of this compound in complex matrices. The provided experimental protocols offer a standardized approach for obtaining high-quality mass spectral data, which is essential for researchers and scientists in the field of drug development and chemical analysis. Further experimental validation is recommended to confirm these theoretical predictions.

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-1-(bromomethyl)-2-methylbenzene

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as 4-Bromo-2-methylbenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for analysis.

Predicted Infrared Spectral Data

The structure of this compound contains a 1,2,4-trisubstituted benzene ring. The positions of the substituents significantly influence the C-H out-of-plane bending vibrations, which are particularly informative for determining the substitution pattern on an aromatic ring.

Below is a table summarizing the expected IR absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2975 - 2950 | Medium | Asymmetric C-H Stretching (in -CH₃) |

| 2925 - 2900 | Medium | Asymmetric C-H Stretching (in -CH₂Br) |

| 2880 - 2860 | Medium to Weak | Symmetric C-H Stretching (in -CH₃) |

| 2860 - 2840 | Medium to Weak | Symmetric C-H Stretching (in -CH₂Br) |

| 1610 - 1590 | Medium | Aromatic C=C Stretching |

| 1490 - 1470 | Medium | Aromatic C=C Stretching |

| 1465 - 1440 | Medium | Asymmetric C-H Bending (in -CH₃ and -CH₂Br) |

| 1390 - 1370 | Medium | Symmetric C-H Bending (in -CH₃) |

| 1270 - 1250 | Strong | C-H in-plane bending / Aromatic ring vibrations |

| 1210 - 1190 | Medium | CH₂ Wagging (in -CH₂Br) |

| 880 - 860 | Strong | C-H Out-of-Plane Bending (isolated H) |

| 820 - 800 | Strong | C-H Out-of-Plane Bending (adjacent H's) |

| 700 - 600 | Medium to Strong | C-Br Stretching (Aryl-Br) |

| 650 - 550 | Medium to Strong | C-Br Stretching (Alkyl-Br) |

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

The following protocol details the thin solid film method, a common and effective technique for obtaining the IR spectrum of a solid organic compound. Alternative methods include the preparation of a potassium bromide (KBr) pellet or a Nujol (mineral oil) mull.[1][2]

Materials and Equipment:

-

This compound (solid sample)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Infrared salt plates (e.g., NaCl or KBr)

-

Desiccator for storing salt plates

-

Pasteur pipette or dropper

-

Beaker or small vial

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Sample Preparation:

-

Preparation of the Thin Film:

-

Obtain a clean, dry salt plate from a desiccator. Handle the plate by its edges to avoid transferring moisture from your fingers.

-

Using a Pasteur pipette, apply one or two drops of the prepared solution onto the surface of the salt plate.[3]

-

Allow the solvent to evaporate completely. This will leave a thin, even film of the solid compound on the plate.[3] The film should be translucent; if it is opaque, the film is too thick.[3]

-

-

Spectral Acquisition:

-

Place the salt plate with the thin film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with an empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

-

If the resulting peaks are too intense (i.e., absorbance is too high), the film is too thick. Clean the plate with the solvent and prepare a new, thinner film. If the peaks are too weak, add another drop of the solution to the existing film and allow the solvent to evaporate.[3]

-

-

Cleaning:

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of a solid organic compound like this compound.

References

An In-depth Technical Guide on 4-Bromo-1-(bromomethyl)-2-methylbenzene for Researchers and Drug Development Professionals

An authoritative guide detailing the physical, chemical, and potential biological properties of 4-Bromo-1-(bromomethyl)-2-methylbenzene, tailored for its application in scientific research and pharmaceutical development.

This technical document provides a comprehensive overview of this compound, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This guide consolidates its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities based on related compounds.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 156001-49-9 | [1][2] |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| Melting Point | Not available (Predicted data for isomers vary) | |

| Boiling Point | Not available (Predicted data for isomers vary) | |

| Density | Not available | |

| Solubility | Expected to be soluble in nonpolar and moderately polar organic solvents.[3] | |

| Appearance | Solid or liquid |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the bromination of the corresponding alcohol, (4-bromo-2-methylphenyl)methanol.

Synthesis of this compound

This protocol outlines the synthesis of the title compound from (4-bromo-2-methylphenyl)methanol.

Experimental Protocol:

Materials:

-

(4-bromo-2-methylphenyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (4-bromo-2-methylphenyl)methanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate, or by recrystallization.[4]

Diagram 1: Synthetic Pathway

References

- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-methylbenzene: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Bromo-1-(bromomethyl)-2-methylbenzene. It includes a detailed overview of its chemical and physical properties, toxicological data, and experimental protocols for its synthesis and application as a versatile building block in medicinal chemistry.

Chemical Identity and Properties

This compound is a disubstituted toluene derivative with the chemical formula C₈H₈Br₂. Its structure features a benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group. This arrangement of functional groups, particularly the reactive benzylic bromide, makes it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 156001-49-9 | PubChem[1] |

| Molecular Formula | C₈H₈Br₂ | PubChem[1] |

| Molecular Weight | 263.96 g/mol | PubChem[1] |

| Appearance | Not specified in the search results. Typically a solid. | |

| Melting Point | Not specified in the search results. | |

| Boiling Point | Not specified in the search results. | |

| Solubility | Not specified in the search results. Likely soluble in organic solvents. |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE) and Handling Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its application in the synthesis of a key intermediate for drug discovery.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-bromo-2-methylaniline. The first step is a Sandmeyer reaction to replace the amino group with a bromine atom, followed by a radical bromination of the benzylic methyl group.

Step 1: Synthesis of 1,4-Dibromo-2-methylbenzene

-

Diazotization: In a well-ventilated fume hood, dissolve 4-bromo-2-methylaniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,4-dibromo-2-methylbenzene.

-

Purify the crude product by distillation or column chromatography.

Step 2: Radical Bromination to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sunlamp), dissolve the purified 1,4-dibromo-2-methylbenzene in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Add N-bromosuccinimide (NBS) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and irradiate with the sunlamp to initiate the radical chain reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of N-Substituted Isoindolinones

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds. Its differential reactivity, with the benzylic bromide being more susceptible to nucleophilic substitution than the aryl bromide, allows for sequential functionalization. An example is the synthesis of N-substituted isoindolinones, which are precursors to potential therapeutic agents like HDAC inhibitors.

-

Nucleophilic Substitution: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a primary amine (R-NH₂) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-methylbenzyl)amine intermediate.

-

Intramolecular Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine the crude intermediate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a Schlenk flask.

-

Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Seal the flask and heat the reaction mixture at 80-110 °C until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the desired N-substituted isoindolinone.

-

Caption: Application of this compound in synthesis.

Role in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block in the synthesis of various biologically active compounds.

The differential reactivity of the two bromine substituents is a key feature for its utility. The benzylic bromide is highly reactive towards nucleophiles, allowing for the introduction of various side chains, while the less reactive aryl bromide can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. This stepwise functionalization is a powerful strategy in the synthesis of novel drug candidates.

For instance, this compound can be used to synthesize precursors for carbazole alkaloids and their analogs. The carbazole nucleus is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. By utilizing this compound, medicinal chemists can introduce a substituted benzyl moiety onto a carbazole precursor or build the carbazole ring system itself, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its safe and effective use requires a thorough understanding of its hazardous properties and adherence to strict safety protocols. The synthetic methodologies outlined in this guide provide a framework for its preparation and its application in the construction of complex, biologically relevant molecules. This compound will likely continue to be a valuable tool for researchers and scientists working at the forefront of medicinal chemistry.

References

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 4-Bromo-1-(bromomethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide functional group in 4-Bromo-1-(bromomethyl)-2-methylbenzene. This compound, possessing both a reactive benzylic bromide and a stable aryl bromide, is a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the electronic and steric influences on the reactivity of the benzylic position, explores its propensity for nucleophilic substitution and elimination reactions, and provides illustrative experimental protocols and key characterization data.

Introduction

This compound, also known as 4-bromo-2-methylbenzyl bromide, is a disubstituted toluene derivative featuring two distinct carbon-bromine bonds. The bromine atom attached to the aromatic ring exhibits the typical low reactivity of an aryl halide towards nucleophilic substitution under standard conditions. In stark contrast, the bromine atom of the bromomethyl group is situated at a benzylic position, rendering it significantly more labile and susceptible to a variety of transformations.

The reactivity of this benzylic bromide is modulated by the electronic and steric effects of the substituents on the aromatic ring: the electron-withdrawing (by induction) yet weakly activating (by hyperconjugation) methyl group at the ortho position, and the electron-withdrawing (by induction) and deactivating (by resonance) bromo group at the para position. Understanding the interplay of these factors is crucial for predicting and controlling the outcome of reactions involving this substrate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | 4-Bromo-2-methylbenzyl bromide | --INVALID-LINK--[1] |

| CAS Number | 156001-49-9 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₈Br₂ | --INVALID-LINK--[1] |

| Molecular Weight | 263.96 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid or liquid | --INVALID-LINK-- |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Synthesis

The most common route for the synthesis of this compound involves the radical bromination of 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene). This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.

Caption: Synthesis of this compound.

Experimental Protocol: Radical Bromination

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative solvents such as cyclohexane or acetonitrile can also be used.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-dimethylbenzene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a sunlamp or a standard incandescent light bulb if desired.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide floats on top of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography on silica gel.

Reactivity of the Benzylic Bromide

The benzylic C-Br bond is the focal point of reactivity in this compound. This reactivity is primarily governed by the ability of the benzene ring to stabilize intermediates and transition states through resonance. The compound readily undergoes nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

-

Sₙ2 Mechanism: This pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds in a single, concerted step involving a backside attack of the nucleophile on the benzylic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The ortho-methyl group may introduce some steric hindrance, potentially slowing down the Sₙ2 reaction compared to an unsubstituted benzyl bromide.

-

Sₙ1 Mechanism: This pathway is favored with weak nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., ethanol, water), which can solvate both the departing bromide anion and the intermediate carbocation. The rate-determining step is the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the benzene ring. The electron-donating methyl group at the ortho position further stabilizes the carbocation through hyperconjugation and induction, thus accelerating the Sₙ1 reaction. The para-bromo substituent has a deactivating inductive effect but its resonance effect can also contribute to stabilization.

Quantitative Data on Nucleophilic Substitution:

| Nucleophile | Reagent | Product | Typical Solvent | Conditions | Expected Yield |

| Hydroxide | NaOH | 4-Bromo-2-methylbenzyl alcohol | Acetone/Water | Room Temp. to 50°C | Good to High |

| Cyanide | KCN | (4-Bromo-2-methylphenyl)acetonitrile | Ethanol/Water | Reflux | Good to High |

| Azide | NaN₃ | 1-(Azidomethyl)-4-bromo-2-methylbenzene | DMF or DMSO | Room Temp. to 60°C | High |

Elimination Reactions

Elimination reactions of this compound, typically E2, compete with nucleophilic substitution, especially in the presence of strong, sterically hindered bases. The E1 mechanism can also occur under conditions that favor carbocation formation.

Caption: E1 and E2 pathways for elimination reactions.

-

E2 Mechanism: This pathway is favored by strong, bulky bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent. The base abstracts a proton from the methyl group adjacent to the benzylic carbon in a concerted step with the departure of the bromide ion.

-

E1 Mechanism: This pathway can occur under similar conditions as Sₙ1 reactions (polar protic solvents, weak bases) and proceeds through the same benzylic carbocation intermediate. A subsequent deprotonation from an adjacent carbon leads to the formation of the alkene.

Experimental Protocols

4.3.1. Nucleophilic Substitution with Sodium Hydroxide

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add an aqueous solution of sodium hydroxide (1.2 eq).

-

Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 4-bromo-2-methylbenzyl alcohol by recrystallization or column chromatography.

4.3.2. Elimination with Potassium tert-Butoxide

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 4-bromo-2-methylstyrene by column chromatography.

Spectroscopic Characterization

Accurate characterization of this compound and its reaction products is essential. Below is a table of expected spectroscopic data based on known chemical shift and fragmentation patterns.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |

| This compound | ~7.4 (d), ~7.2 (dd), ~7.1 (d), ~4.5 (s, 2H), ~2.4 (s, 3H) | ~138, ~136, ~132, ~130, ~129, ~121, ~32 (CH₂Br), ~19 (CH₃) | 3000-2850 (C-H), 1600, 1480 (C=C), 1200 (C-Br), 820 (p-subst.) | 264/262/260 (M⁺), 183/181 (M-Br)⁺, 103 (M-2Br)⁺ |

| 4-Bromo-2-methylbenzyl alcohol | ~7.3 (d), ~7.1 (dd), ~7.0 (d), ~4.6 (s, 2H), ~2.3 (s, 3H), ~1.7 (br s, 1H, OH) | ~139, ~137, ~130, ~129, ~128, ~120, ~64 (CH₂OH), ~18 (CH₃) | 3600-3200 (O-H), 3000-2850 (C-H), 1600, 1480 (C=C), 1050 (C-O) | 202/200 (M⁺), 184/182 (M-H₂O)⁺, 121 (M-Br)⁺ |

| (4-Bromo-2-methylphenyl)acetonitrile | ~7.4 (d), ~7.2 (dd), ~7.1 (d), ~3.7 (s, 2H), ~2.4 (s, 3H) | ~138, ~136, ~132, ~130, ~129, ~121, ~117 (CN), ~23 (CH₂CN), ~19 (CH₃) | 3000-2850 (C-H), 2250 (C≡N), 1600, 1480 (C=C) | 211/209 (M⁺), 130 (M-Br)⁺ |

Conclusion

This compound is a valuable synthetic intermediate due to the high and selective reactivity of its benzylic bromide. This reactivity can be effectively channeled into either nucleophilic substitution or elimination pathways by careful selection of reagents and reaction conditions. The electronic and steric influence of the ring substituents plays a significant role in determining the preferred reaction mechanism. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-1-(bromomethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-Bromo-1-(bromomethyl)-2-methylbenzene. This polysubstituted benzene derivative presents a unique case for studying regioselectivity due to the interplay of electronic and steric effects of its substituents. Understanding these reactions is crucial for the strategic synthesis of complex organic molecules in pharmaceutical and materials science.

Core Concepts: Predicting Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of its three substituents: a methyl group at position 2, a bromo group at position 4, and a bromomethyl group at position 1.

-

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5).[1]

-

Bromo Group (-Br): A deactivating but ortho-, para-directing group, guiding electrophiles to positions 3 and 5.[1]

-

Bromomethyl Group (-CH₂Br): A deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is considered a meta-director, which also points to positions 3 and 5.

The synergistic directing effects of all three substituents strongly favor electrophilic attack at positions 3 and 5. However, steric hindrance plays a pivotal role in determining the final product distribution. Position 3 is flanked by the methyl and bromomethyl groups, creating significant steric congestion. In contrast, position 5 is sterically more accessible.[2] Therefore, electrophilic substitution is predicted to occur predominantly at position 5 .

Caption: Logical workflow for predicting the major product of EAS.

Key Electrophilic Aromatic Substitution Reactions

This section details the experimental protocols for common EAS reactions on this compound. The protocols are adapted from established methods for polysubstituted benzenes.

Nitration

The introduction of a nitro group (-NO₂) is a fundamental transformation in organic synthesis.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound (1 equivalent) in a minimal amount of glacial acetic acid to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Predicted Product: 4-Bromo-1-(bromomethyl)-2-methyl-5-nitrobenzene.

Halogenation (Bromination)

The introduction of a second bromine atom onto the aromatic ring can be achieved using N-bromosuccinimide (NBS) as a mild brominating agent.

Experimental Protocol:

-

To a solution of this compound (1.0 mmol) in acetonitrile (2 mL) at -10 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[4]

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by recrystallization or column chromatography.

Predicted Product: 1,4-Dibromo-5-(bromomethyl)-2-methylbenzene.

Sulfonation

The introduction of a sulfonic acid group (-SO₃H) is achieved by reaction with fuming sulfuric acid.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add this compound (1 equivalent) to fuming sulfuric acid (oleum, 2-3 equivalents) at room temperature.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

Predicted Product: this compound-5-sulfonic acid.

Friedel-Crafts Acylation

The introduction of an acyl group is a key method for forming carbon-carbon bonds. Due to the deactivating nature of the substituents on the starting material, forcing conditions may be required.

Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane, add the acyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of this compound (1 equivalent) in dry dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Predicted Product: 1-(5-Bromo-2-(bromomethyl)-4-methylphenyl)ethan-1-one (for acylation with acetyl chloride).

Data Presentation

The following table summarizes the predicted outcomes and reaction conditions for the electrophilic aromatic substitution of this compound.

| Reaction | Electrophile | Reagents and Conditions | Predicted Major Product |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-25 °C | 4-Bromo-1-(bromomethyl)-2-methyl-5-nitrobenzene |

| Halogenation (Bromination) | Br⁺ | NBS, CH₃CN, -10 to 0 °C | 1,4-Dibromo-5-(bromomethyl)-2-methylbenzene |

| Sulfonation | SO₃ | Fuming H₂SO₄, 40-50 °C | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃, CH₂Cl₂, 0-25 °C | 1-(5-Bromo-2-(bromomethyl)-4-methylphenyl)alkan-1-one |

Experimental Workflow Visualization

The general workflow for performing and analyzing an electrophilic aromatic substitution reaction is depicted below.

Caption: A generalized workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound is a predictable process governed by the interplay of electronic directing effects and steric hindrance. The synergistic ortho-, para-directing influence of the methyl and bromo groups, combined with the meta-directing nature of the bromomethyl group, converges to activate positions 3 and 5. However, steric congestion around position 3 makes position 5 the overwhelmingly favored site of electrophilic attack. The provided experimental protocols offer a foundation for the synthesis of novel derivatives, which can serve as valuable intermediates in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve high yields and purity for specific applications.

References

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes: Synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene

Introduction

4-Bromo-1-(bromomethyl)-2-methylbenzene (CAS No. 156001-49-9) is a valuable halogenated aromatic compound widely utilized as a key intermediate and building block in organic synthesis.[1] Its bifunctional nature, featuring both a nuclear bromine atom and a reactive benzylic bromide, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. It is particularly important in the development of pharmaceuticals, agrochemicals, and materials science.[2][3]

The most common and efficient method for preparing this compound is through the selective free-radical bromination of the methyl group (a benzylic position) of 4-bromo-2-methyltoluene. This type of reaction, known as benzylic bromination, takes advantage of the enhanced stability of the intermediate benzyl radical.[4][5]

Primary Synthetic Strategies

Two primary methods are employed for this transformation:

-

Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS): This is often the preferred method in a laboratory setting. N-Bromosuccinimide (NBS) is a convenient and selective source of bromine radicals.[4][6] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and carried out in a non-polar solvent like carbon tetrachloride or cyclohexane.[4][7][8] NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[6][9]

-

Direct Bromination with Elemental Bromine (Br₂): This classic method involves the reaction of the starting material with molecular bromine, usually under UV irradiation to initiate the radical chain reaction.[10][11] While effective, this method requires careful handling of highly corrosive and volatile liquid bromine. The reaction rate is controlled by the slow addition of bromine while irradiating the mixture.[10]

The underlying mechanism for both methods is a free-radical chain reaction consisting of three key stages: initiation, propagation, and termination.[12]

Visualization of Synthetic Pathway

The synthesis of this compound is achieved through the side-chain bromination of 4-bromo-2-methyltoluene.

Caption: General synthesis scheme for this compound.

Experimental Protocols

Protocol 1: Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)

This protocol describes the synthesis using NBS as the brominating agent and AIBN as the radical initiator, a standard procedure for selective benzylic bromination.[4][8]

Materials and Reagents:

| Reagent | CAS No. | Formula | MW ( g/mol ) |

| 4-Bromo-2-methyltoluene | 583-70-0 | C₈H₉Br | 185.06 |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 164.21 |

| Cyclohexane | 110-82-7 | C₆H₁₂ | 84.16 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-methyltoluene (e.g., 10.0 g, 54.0 mmol).

-

Add N-Bromosuccinimide (NBS) (1.05 eq, 10.1 g, 56.7 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (e.g., 0.02 eq, 177 mg, 1.08 mmol).

-

Add anhydrous cyclohexane (e.g., 150 mL) as the solvent.[7]

-

Reaction Execution: Heat the mixture to reflux (approx. 81°C) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold cyclohexane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a yellowish oil or low-melting solid, can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as white crystals.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

NBS is an irritant; avoid inhalation and skin contact.[9]

-

AIBN is a potential explosive and should be handled with care and stored properly.

-

Cyclohexane is flammable. Avoid open flames.

Protocol 2: Direct Bromination with Elemental Bromine (Br₂)

This protocol details the synthesis using elemental bromine with photo-initiation.[10]

Materials and Reagents:

| Reagent | CAS No. | Formula | MW ( g/mol ) |

| 4-Bromo-2-methyltoluene | 583-70-0 | C₈H₉Br | 185.06 |

| Bromine (Br₂) | 7726-95-6 | Br₂ | 159.81 |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-bromo-2-methyltoluene (e.g., 10.0 g, 54.0 mmol) in dry carbon tetrachloride (e.g., 100 mL).[10]

-

Position a 250- or 500-watt lamp close to the flask to provide UV irradiation.[10]

-

Reaction Execution: Heat the solution to a gentle boil.

-

Using the dropping funnel, add a solution of bromine (1.05 eq, 2.9 mL, 9.06 g, 56.7 mmol) in carbon tetrachloride (20 mL) dropwise to the refluxing mixture.[10] The rate of addition should be controlled such that the red-brown color of bromine disappears almost instantly, indicating its consumption.[10] The evolution of hydrogen bromide (HBr) gas will be observed. The addition typically takes 30-90 minutes.[10]

-

After the addition is complete, continue to reflux and irradiate the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up: Turn off the lamp and allow the solution to cool to room temperature.

-

Carefully wash the reaction mixture with ice-water, followed by a cold, dilute aqueous sodium bicarbonate solution to neutralize HBr, and finally with water again.[10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]

-

Purification: The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.[10]

Safety Precautions:

-

This reaction MUST be performed in an efficient fume hood due to the evolution of corrosive HBr gas and the use of highly toxic and volatile bromine and carbon tetrachloride.

-

Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Bromine can cause severe chemical burns. Handle with extreme care.

-

Carbon tetrachloride is a known carcinogen and is harmful to the environment. Safer alternatives like cyclohexane may be used, though reaction conditions might need optimization.

Quantitative Data Summary

| Parameter | Protocol 1 (NBS) | Protocol 2 (Br₂) |

| Starting Material | 4-Bromo-2-methyltoluene | 4-Bromo-2-methyltoluene |

| Amount | 10.0 g (54.0 mmol) | 10.0 g (54.0 mmol) |

| Brominating Agent | N-Bromosuccinimide | Elemental Bromine |

| Molar Equivalence | 1.05 eq | 1.05 eq |

| Amount | 10.1 g (56.7 mmol) | 9.06 g (56.7 mmol) |

| Initiator | AIBN (catalytic) | UV Light (e.g., 500W lamp) |

| Solvent | Cyclohexane (~150 mL) | Carbon Tetrachloride (~120 mL) |

| Temperature | Reflux (~81°C) | Reflux (~77°C) |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Product | This compound | This compound |

| Formula | C₈H₈Br₂ | C₈H₈Br₂ |

| MW ( g/mol ) | 263.96 | 263.96 |

| Expected Yield | 65-85% | 60-75% |

| Appearance | White crystalline solid | White crystalline solid |

Workflow and Mechanism Diagrams

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, work-up, and purification of the target compound.

Caption: Standard laboratory workflow for synthesis and purification.

Free-Radical Bromination Mechanism

The reaction proceeds via a well-established free-radical chain mechanism.[12]

Caption: The three stages of the free-radical chain mechanism for benzylic bromination.

References

- 1. This compound | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. japsr.in [japsr.in]

- 3. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. suru-chem.com [suru-chem.com]

- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 12. byjus.com [byjus.com]

Application Notes and Protocols for 4-Bromo-1-(bromomethyl)-2-methylbenzene as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(bromomethyl)-2-methylbenzene, also known as 4-Bromo-2-methylbenzyl bromide, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide and a stable aryl bromide, allows for selective and sequential functionalization, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in various cross-coupling reactions. This dual reactivity enables the construction of complex molecular architectures for the development of novel therapeutic agents.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive compounds.

Chemical Properties and Safety Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2-methylbenzyl bromide |

| CAS Number | 156001-49-9 |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Appearance | Off-white crystalline powder |

| Hazard Statements | Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335)[1] |

| Precautionary Statements | P260, P261, P264, P271, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P363, P403+P233, P405, P501[1] |

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various classes of biologically active compounds, including potential antibacterial, anti-inflammatory, and kinase inhibitors.

Synthesis of Pyrazine Carboxamide Derivatives with Antibacterial and Alkaline Phosphatase Inhibitory Activity

A key application of related bromo-methylphenyl derivatives is in the synthesis of N-aryl pyrazine carboxamides, which have shown promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi and inhibitory activity against alkaline phosphatase.[2] The synthetic strategy involves an initial amidation followed by a Suzuki cross-coupling reaction.

Reaction Scheme:

Protocol 1: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide [2]

-

Materials:

-

Pyrazine-2-carboxylic acid (1.0 eq, 10 mmol)

-

4-Bromo-3-methylaniline (1.0 eq, 10 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol)

-

Dichloromethane (DCM), 50 mL

-

-

Procedure:

-

To a 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid, 4-bromo-3-methylaniline, and DMAP in DCM.

-

Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

-

Once the temperature reaches 0°C, add DCC to the mixture under an inert atmosphere.

-

Remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-